molecular formula C10H14N2O3S B12543739 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol CAS No. 654683-40-6

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol

Katalognummer: B12543739
CAS-Nummer: 654683-40-6
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: DSIKUUQKMFAMBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol is a compound that features a pyrrolidine ring, a sulfonyl group, and an amino group attached to a phenol ring

Vorbereitungsmethoden

The synthesis of 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method is the cyclization of 1,4-diaminobutane.

    Amination and Hydroxylation: The final steps involve the introduction of the amino and hydroxyl groups onto the phenol ring. This can be achieved through various substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the sulfonyl group.

    Substitution: The amino and hydroxyl groups on the phenol ring can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure, which may interact with various biological targets.

    Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that enable binding to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol can be compared with other similar compounds such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

654683-40-6

Molekularformel

C10H14N2O3S

Molekulargewicht

242.30 g/mol

IUPAC-Name

2-amino-6-pyrrolidin-1-ylsulfonylphenol

InChI

InChI=1S/C10H14N2O3S/c11-8-4-3-5-9(10(8)13)16(14,15)12-6-1-2-7-12/h3-5,13H,1-2,6-7,11H2

InChI-Schlüssel

DSIKUUQKMFAMBX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.